Cas no 1342391-89-2 (1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine)

1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is a pyrazole-based amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a butan-2-yl substituent on the pyrazole nitrogen, enhancing lipophilicity and bioavailability, while the ethanamine moiety provides a reactive site for further derivatization. This compound is valued for its versatility as an intermediate in synthetic chemistry, enabling the development of novel bioactive molecules. Its stability under standard conditions and compatibility with common organic reactions make it a practical choice for exploratory synthesis. Researchers may find it useful in designing ligands or modulators for biological targets due to its balanced physicochemical properties.
1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine structure
1342391-89-2 structure
Product Name:1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
CAS No:1342391-89-2
MF:C9H17N3
MW:167.251381635666
CID:5057755
Update Time:2025-06-11

1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
    • 1-(1-butan-2-ylpyrazol-4-yl)ethanamine
    • 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
    • Inchi: 1S/C9H17N3/c1-4-7(2)12-6-9(5-11-12)8(3)10/h5-8H,4,10H2,1-3H3
    • InChI Key: MMNVVWRHBVXEAB-UHFFFAOYSA-N
    • SMILES: N1(C=C(C=N1)C(C)N)C(C)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 138
  • XLogP3: 0.7
  • Topological Polar Surface Area: 43.8

1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B146606-100mg
1-[1-(butan-2-yl)-1h-pyrazol-4-yl]ethan-1-amine
1342391-89-2
100mg
$ 95.00 2022-06-07
TRC
B146606-500mg
1-[1-(butan-2-yl)-1h-pyrazol-4-yl]ethan-1-amine
1342391-89-2
500mg
$ 365.00 2022-06-07
TRC
B146606-1g
1-[1-(butan-2-yl)-1h-pyrazol-4-yl]ethan-1-amine
1342391-89-2
1g
$ 570.00 2022-06-07
Life Chemicals
F8884-5002-0.25g
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
1342391-89-2 95%+
0.25g
$355.0 2023-09-05
Life Chemicals
F8884-5002-0.5g
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
1342391-89-2 95%+
0.5g
$374.0 2023-09-05
Life Chemicals
F8884-5002-1g
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
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$394.0 2023-09-05
Life Chemicals
F8884-5002-2.5g
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
1342391-89-2 95%+
2.5g
$788.0 2023-09-05
Life Chemicals
F8884-5002-5g
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
1342391-89-2 95%+
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$1182.0 2023-09-05
Life Chemicals
F8884-5002-10g
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
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$1655.0 2023-09-05

Additional information on 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

Recent Advances in the Study of 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine (CAS: 1342391-89-2)

The compound 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine (CAS: 1342391-89-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

Recent studies have highlighted the unique structural features of 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine, which make it a promising candidate for drug development. The compound's pyrazole core, coupled with the butan-2-yl and ethan-1-amine substituents, contributes to its ability to interact with specific biological targets. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and catalytic methods, to produce high-purity batches of the compound for further evaluation.

Pharmacological investigations have revealed that 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine exhibits notable activity in modulating certain neurotransmitter systems. In vitro and in vivo studies suggest that the compound may have potential applications in treating neurological disorders, such as anxiety and depression. Additionally, preliminary data indicate that it may possess anti-inflammatory properties, opening avenues for its use in autoimmune and inflammatory conditions.

One of the most significant breakthroughs in recent research is the identification of the compound's mechanism of action. Studies utilizing X-ray crystallography and molecular docking simulations have elucidated how 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine binds to its target receptors, providing valuable insights for structure-activity relationship (SAR) optimization. These findings are expected to guide the design of more potent and selective derivatives.

Despite these promising results, challenges remain in the development of 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Researchers are currently exploring various formulation strategies, including prodrug approaches and nanoparticle delivery systems, to enhance the compound's pharmacokinetic profile.

In conclusion, 1-[1-(Butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine (CAS: 1342391-89-2) represents a promising scaffold for drug discovery, with potential applications in neurology and immunology. Continued research efforts are essential to fully unlock its therapeutic potential and overcome existing challenges. This briefing underscores the importance of interdisciplinary collaboration in advancing the development of novel bioactive compounds.

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